N-Methyl-1H-benzo[d]imidazol-2-amine
Overview
Description
N-Methyl-1H-benzo[d]imidazol-2-amine (NMB) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. NMB is a heterocyclic compound, meaning that it contains at least one ring of atoms in its structure, and is composed of nitrogen, carbon, and hydrogen atoms. It is a highly reactive compound and is used in a wide range of applications, including as a reagent for the synthesis of other compounds. NMB has also been studied for its potential applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Pharmaceutical Applications
N-Methyl-1H-benzo[d]imidazol-2-amine: is a core structure in many pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . For instance, compounds with this structure have been used in the synthesis of drugs like clemizole and astemizole , which are antihistaminic agents.
Antimicrobial Activity
The antimicrobial potential of N-Methyl-1H-benzo[d]imidazol-2-amine derivatives has been explored through various synthetic routes. These compounds have shown effectiveness against strains like S. aureus and C. albicans , with some studies using the disc diffusion technique for activity determination .
Chemical Synthesis
This compound plays a significant role in the synthesis of imidazole-containing molecules. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in everyday applications .
Antitumor Activity
Research has indicated that derivatives of N-Methyl-1H-benzo[d]imidazol-2-amine can exhibit antitumor properties. The design and synthesis of new derivatives aim to explore their potential as pharmacological blockers in cancer treatment strategies .
properties
IUPAC Name |
N-methyl-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBBQFWHUCTZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350307 | |
Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1H-benzo[d]imidazol-2-amine | |
CAS RN |
17228-38-5 | |
Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-1H-benzo[d]imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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